molecular formula C9H18O3 B11928161 Ethyl (R)-6-Hydroxy-3-methylhexanoate

Ethyl (R)-6-Hydroxy-3-methylhexanoate

Cat. No.: B11928161
M. Wt: 174.24 g/mol
InChI Key: SSJQOTXWMLWHOK-MRVPVSSYSA-N
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Description

Ethyl ®-6-Hydroxy-3-methylhexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its ethyl ester group attached to a hydroxy-methylhexanoate backbone, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-6-Hydroxy-3-methylhexanoate can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of Ethyl ®-6-Hydroxy-3-methylhexanoate often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-6-Hydroxy-3-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of Ethyl ®-6-oxo-3-methylhexanoate.

    Reduction: Formation of ®-6-Hydroxy-3-methylhexanol.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Ethyl ®-6-Hydroxy-3-methylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of Ethyl ®-6-Hydroxy-3-methylhexanoate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases and lipases, which catalyze its hydrolysis to ®-6-Hydroxy-3-methylhexanoic acid and ethanol. The molecular targets and pathways involved include the active sites of these enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.

Comparison with Similar Compounds

Ethyl ®-6-Hydroxy-3-methylhexanoate can be compared with other similar compounds such as:

    Ethyl 3-hydroxyhexanoate: Lacks the methyl group at the third position, resulting in different physical and chemical properties.

    Methyl ®-6-Hydroxy-3-methylhexanoate: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.

    Ethyl ®-6-Hydroxyhexanoate: Lacks the methyl group at the third position, leading to variations in its biological activity and industrial uses.

The uniqueness of Ethyl ®-6-Hydroxy-3-methylhexanoate lies in its specific structural features, which confer distinct reactivity and functionality compared to its analogs.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl (3R)-6-hydroxy-3-methylhexanoate

InChI

InChI=1S/C9H18O3/c1-3-12-9(11)7-8(2)5-4-6-10/h8,10H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

SSJQOTXWMLWHOK-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)CCCO

Canonical SMILES

CCOC(=O)CC(C)CCCO

Origin of Product

United States

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